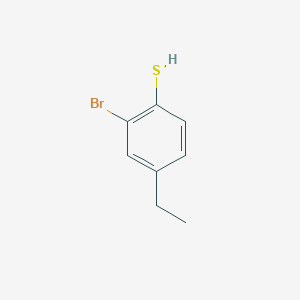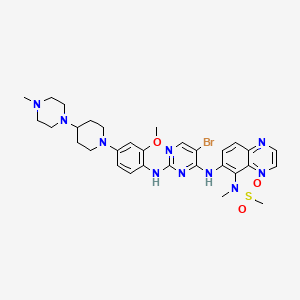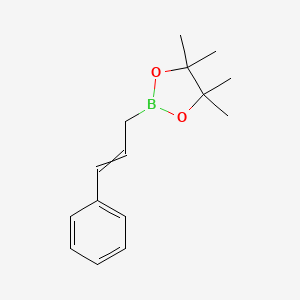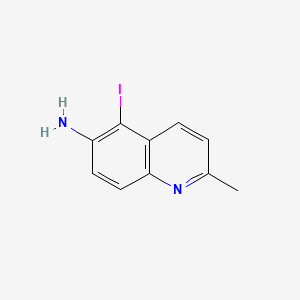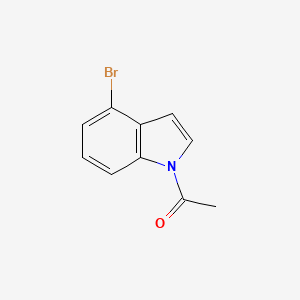
1-(4-Bromo-1H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-1H-indol-1-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features a bromine atom attached to the indole ring, which can influence its chemical reactivity and biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-1H-indol-1-yl)ethanone typically involves the bromination of indole derivatives. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For this compound, the bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
化学反応の分析
Types of Reactions
1-(4-Bromo-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding indole-3-carboxylic acids or reduction to yield indole derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted indoles, indole-3-carboxylic acids, and reduced indole derivatives .
科学的研究の応用
1-(4-Bromo-1H-indol-1-yl)ethanone has diverse applications in scientific research:
作用機序
The mechanism of action of 1-(4-Bromo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The bromine atom can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways . For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth .
類似化合物との比較
Similar Compounds
- 1-(4-Methyl-1H-indol-1-yl)ethanone
- 1-(4-Ethyl-1H-indol-1-yl)ethanone
- 1-(4-Fluoro-1H-indol-1-yl)ethanone
Uniqueness
1-(4-Bromo-1H-indol-1-yl)ethanone is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives . The bromine atom can enhance the compound’s electrophilicity, making it more reactive in substitution reactions .
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
1-(4-bromoindol-1-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-6H,1H3 |
InChIキー |
OUGDCAIKFIWDFM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1C=CC2=C1C=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)


![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)

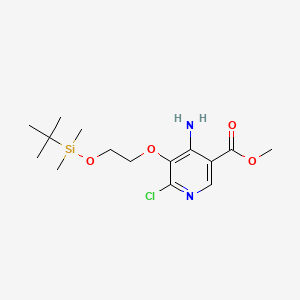
![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B13921576.png)
